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Mucronulatol

Cat. No.: B600595
CAS No.: 20878-98-2
M. Wt: 302.32
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Flavonoids and Isoflavonoids in Biological Systems

Flavonoids are a diverse group of secondary metabolites found widely throughout the plant kingdom. frontiersin.orgfoodengprog.org These polyphenolic compounds, characterized by a C6-C3-C6 basic skeleton, play crucial roles in plant physiology, including pigmentation, defense against pathogens and UV radiation, and as signaling molecules. frontiersin.orgmdpi.com A major subclass of flavonoids is the isoflavonoids, which are distinguished by the attachment of the B-ring to the C-3 position of the C-ring, a structural feature that arises from a key enzymatic step involving 2-hydroxyisoflavanone (B8725905) synthase. mdpi.com Isoflavonoids are particularly abundant in leguminous plants and are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. foodengprog.orgmdpi.com In biological systems, flavonoids and isoflavonoids can modulate various cellular pathways and enzyme functions, contributing to their health-promoting effects. foodengprog.org

The Unique Positioning of Mucronulatol within the Isoflavanoid Class

This compound is a specific isoflavan (B600510), a type of isoflavonoid (B1168493), with the chemical name (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol. nih.gov Its structure as a methoxyisoflavan, with hydroxyl and methoxy (B1213986) groups at specific positions, sets it apart. nih.gov This particular arrangement of functional groups is crucial to its biological activity. This compound is classified as a methoxyisoflavan and a member of the hydroxyisoflavans. nih.gov

Rationale for Dedicated Academic Investigation of this compound

The distinct chemical structure of this compound has prompted dedicated academic investigation due to its potential biological activities. Research has been driven by the search for new bioactive compounds from natural sources. biocrick.com Studies have focused on isolating and identifying this compound from various plant species and evaluating its potential as an antineoplastic agent and its role as a plant metabolite. nih.govbiocrick.com The compound has shown cytotoxic effects against certain cancer cell lines, making it a subject of interest for cancer research. biocrick.comresearchgate.net Furthermore, its presence in traditional medicinal plants adds to the rationale for its scientific exploration. biocrick.com

Scope and Objectives of the Research Perspective

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing on its chemical and physical properties, natural occurrence, and reported biological activities based on existing scientific literature. The objective is to consolidate the current knowledge of this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and related fields. This perspective will not delve into clinical applications or dosage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O5 B600595 Mucronulatol CAS No. 20878-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNFZNIXYWTZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

57128-11-7
Record name (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

147 - 149 °C
Record name (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemoenzymatic Approaches to Mucronulatol and Its Analogues

Historical and Contemporary Total Synthesis Strategies

The total synthesis of isoflavonoids like mucronulatol has traditionally relied on two primary pathways: the chalcone (B49325) route and the deoxybenzoin (B349326) route. rsc.org More contemporary methods have also emerged, leveraging the power of transition metal catalysis.

Chalcone Route with Oxidative Rearrangement (e.g., Thallium(III) Nitrate)

A prominent and historically significant method for synthesizing isoflavones is the oxidative rearrangement of a 2'-hydroxychalcone (B22705) intermediate. rsc.orgscirp.org This biomimetic approach mimics the natural biosynthetic pathway. acs.org The key step involves a 1,2-aryl migration on the chalcone backbone, which can be achieved using various oxidizing agents.

Thallium(III) nitrate (B79036) (TTN) has been a widely used reagent for this transformation. scirp.orgrsc.org The reaction of a 2'-hydroxychalcone with TTN in methanol (B129727) leads to the formation of a 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one intermediate. rsc.orgscispace.com Subsequent acid-catalyzed cyclization of this intermediate yields the isoflavone (B191592) core. rsc.orgnih.gov This strategy was successfully employed in the synthesis of (±)-mucronulatol. nih.govresearchgate.net

While effective, the use of highly toxic thallium reagents has prompted the exploration of greener alternatives. Hypervalent iodine reagents have been investigated as a less toxic option for mediating this oxidative rearrangement. acs.orgnih.gov

Table 1: Key Features of the Chalcone Route

FeatureDescription
Starting Material 2'-Hydroxychalcone
Key Reagent Thallium(III) nitrate (TTN) or other oxidizing agents
Key Transformation Oxidative rearrangement (1,2-aryl migration)
Intermediate 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-one
Final Step Acid-catalyzed cyclization

Deoxybenzoin Route and C1 Unit Cyclization

Another classical and versatile approach to isoflavone synthesis is the deoxybenzoin route. rsc.orgscirp.org This method involves the construction of a 2-hydroxydeoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) intermediate, which already contains the C6-C1-C6 backbone of the isoflavonoid (B1168493). rsc.org

The crucial step in this pathway is the cyclization of the deoxybenzoin with a one-carbon (C1) unit to form the pyranone ring of the isoflavone. rsc.orgscirp.org A variety of reagents can serve as the C1 synthon, including:

N,N-dimethylformamide (DMF) with activating agents like phosphorus oxychloride (POCl3) or boron trifluoride etherate (BF3·Et2O). scirp.orgnih.gov

Triethylorthoformate in the presence of pyridine (B92270) and piperidine. scirp.org

Ethoxalyl chloride in pyridine. scirp.org

This route offers flexibility in the synthesis of variously substituted isoflavones. For instance, the reaction of a deoxybenzoin with BF3·Et2O and DMF can lead to the formation of the isoflavone ring system. scirp.org

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has seen the rise of powerful palladium-catalyzed cross-coupling reactions, which have also been applied to the synthesis of isoflavonoids. scirp.orgnobelprize.orgnih.gov These methods offer high efficiency and functional group tolerance under mild reaction conditions. nobelprize.orgrsc.org

One such strategy involves the Suzuki-Miyaura cross-coupling reaction. rsc.orgnobelprize.org This reaction typically couples a 3-halochromone (such as a 3-iodochromone) with an arylboronic acid in the presence of a palladium catalyst. scirp.orgnih.gov This approach allows for the direct installation of the B-ring of the isoflavone onto a pre-formed chromone (B188151) core. scirp.org The development of these reactions was recognized with the 2010 Nobel Prize in Chemistry. nobelprize.orglibretexts.org

Stereoselective Synthesis of this compound Enantiomers (e.g., (R)-Mucronulatol)

Since many biologically active natural products are chiral, the development of stereoselective syntheses to obtain specific enantiomers is of great importance. slideshare.netmdpi.com An enantiomer is one of two stereoisomers that are mirror images of each other but are not superimposable. libretexts.org Stereoselective synthesis refers to a chemical reaction that preferentially forms one stereoisomer over another. msu.eduinflibnet.ac.in

While the total synthesis routes described above often yield racemic mixtures (a 50:50 mixture of both enantiomers), methods have been developed to access enantiomerically pure forms of isoflavonoids. libretexts.org Strategies for asymmetric synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. mdpi.comuwindsor.ca For instance, Sharpless asymmetric dihydroxylation has been utilized in the synthesis of chiral intermediates for flavonoids. mdpi.com While specific detailed methods for the stereoselective synthesis of (R)-mucronulatol are not extensively detailed in the provided results, the general principles of asymmetric synthesis are well-established and applicable. researchgate.net

Derivatization Strategies for Structural Modification and Analogue Generation

To explore the structure-activity relationships and potentially enhance the biological properties of this compound, derivatization strategies are employed. These methods focus on modifying the core structure to generate a library of analogues.

Glycosylation and Glycoconjugate Synthesis

Glycosylation, the attachment of a sugar moiety to a molecule, is a common derivatization strategy in medicinal chemistry. nih.govscience.gov It can significantly impact the solubility, stability, and bioavailability of a compound. nih.gov The resulting molecules are known as glycoconjugates. nih.govrsc.org

The synthesis of isoflavone glycosides can be achieved through various chemical and chemoenzymatic methods. nih.govmdpi.com Chemical glycosylation often involves the reaction of an isoflavone with a protected sugar donor that has a leaving group at the anomeric center. nih.gov For instance, unprotected isoflavones can be regioselectively glycosylated at the 7-OH group using a per-O-acetyl glucosyl bromide under phase-transfer catalyzed conditions. nih.gov The synthesis of glycoconjugates can also be achieved through chemoselective ligation techniques. rsc.org The synthesis of this compound glycoconjugates, such as 3-Mucronulatol-O-glucopyranoside, has been reported. mdpi.comuniv-nantes.fr

Addition of Functional Moieties (e.g., amino alkyl chains, selenium, tellurium)

The modification of the core flavonoid structure through the addition of various functional moieties is a key strategy aimed at enhancing biological activity and specificity. d-nb.info This approach involves the chemical attachment of groups that can alter the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. Among the moieties explored for addition to flavonoid skeletons are amino alkyl chains and organoselenium or organotellurium compounds. d-nb.info

The introduction of amino alkyl chains to a flavonoid structure can improve its antioxidant and cytotoxic activities. d-nb.info These basic side chains can enhance the molecule's interaction with cellular components, potentially leading to improved specificity towards cancer cells. d-nb.info

Furthermore, the incorporation of selenium and tellurium into the flavonoid scaffold represents another avenue of chemical modification. d-nb.info These elements are known for their unique chemical properties, and their inclusion in an organic molecule can significantly influence its biological profile. The rationale for creating these derivatives is often to generate compounds with improved activity, potentially for applications in cancer therapy. d-nb.info While these strategies have been applied to various flavonoids like quercetin (B1663063) and chrysin, the principle of adding functional groups to the core structure is a general approach in medicinal chemistry to develop more active analogues. d-nb.info

Semisynthetic Approaches to Enhance Bioactivity

Semisynthesis is a powerful strategy in medicinal chemistry that starts with complex, naturally occurring compounds and modifies them chemically to produce novel analogues with improved properties. nih.gov This approach is particularly valuable for structurally complex molecules like isoflavonoids, where total synthesis can be challenging and inefficient. nih.gov The goal of semisynthesis is to create derivatives that may exhibit enhanced solubility, stability, target affinity, and ultimately, greater biological activity than the parent molecule. nih.govnih.gov

One of the most common semisynthetic modifications for flavonoids is glycosylation, the attachment of sugar moieties. nih.gov While many flavonoids exist naturally as glycosides, chemical or enzymatic glycosylation allows for the creation of novel glycoconjugates. scispace.com These semisynthetic glycosides can be significantly more potent as cytostatic and cytotoxic agents compared to the original isoflavones. nih.gov Furthermore, these newly designed glycoside mimics may act through different mechanisms than the parent compound, opening new therapeutic possibilities. nih.gov

Another approach involves creating C-glycosidic derivatives, where the sugar moiety is linked to the flavonoid core via a carbon-carbon bond instead of a more easily hydrolyzed oxygen-glycosidic bond. nih.gov This strategy aims to improve the metabolic stability of the resulting compound. nih.gov The development of semisynthetic derivatives is a critical step in translating the potential of natural products into optimized therapeutic leads. nih.gov For instance, studies on analogues of compounds isolated from natural sources like Brazilian propolis, which contains this compound, have led to the synthesis of derivatives with significant antiproliferative activity. researchgate.net

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and efficiency of biological catalysts (enzymes). nih.govmdpi.com This hybrid approach is increasingly employed for the synthesis of complex natural products and their analogues, offering sustainable and efficient manufacturing pathways. mdpi.combeilstein-journals.org Biotransformation, a related process, utilizes whole microbial cells (like bacteria or fungi) or their enzymes to carry out specific chemical modifications on a substrate. medcraveonline.com These methods are particularly advantageous for flavonoid synthesis, as enzymes can perform stereo- and regioselective reactions that are difficult to achieve with conventional chemistry, often under mild, aqueous conditions. mdpi.comnih.gov

Microbial Biotransformation of Isoflavonoids

The use of microorganisms to modify isoflavonoids is a well-established field, leveraging the diverse metabolic capabilities of bacteria and fungi. medcraveonline.com Microbial cells are considered ideal for biotransformations due to their high surface-to-volume ratio, rapid growth, and efficient metabolism. medcraveonline.com These transformations can include reactions such as hydroxylation, reduction, glycosylation, and methylation. mdpi.commdpi.com

A key application is the introduction of hydroxyl groups into the isoflavonoid skeleton, which can be a challenging process in conventional chemical synthesis. nih.gov For example, recombinant Escherichia coli strains expressing specific enzymes from Burkholderia sp. have been used to biotransform synthetic isoflavonoids. The biphenyl-2,3-dioxygenase (BphA) enzyme, for instance, can hydroxylate 7-hydroxyisoflavone (B191432) to produce 7,3',4'-trihydroxyisoflavone. nih.gov Similarly, daidzein (B1669772) was converted by this system into 7,2',4'-trihydroxyisoflavone. nih.gov

Specific bacterial strains isolated from traditional fermented foods have also demonstrated the ability to modify isoflavones. A strain of Bacillus subtilis screened from fermented soybean paste was shown to convert daidzein into several bioactive compounds, including 6,7-ortho-dihydroxyisoflavone, 7,8-ortho-dihydroxyisoflavone, 3',4'-ortho-dihydroxyisoflavone, and glycitein. mdpi.com This indicates that a single bacterial strain can possess enzymes, likely oxygenases and O-methyltransferases, capable of multiple, regiospecific modifications of the isoflavone A-ring. mdpi.com

Fungi are also potent biocatalysts for flavonoid modification. Entomopathogenic filamentous fungi, for instance, can perform various transformations, including reductions and glycosylations, on synthetic flavonoids. mdpi.com These microbial processes represent an eco-friendly alternative for generating novel and potentially more active isoflavonoid derivatives. mdpi.com

Table 1: Examples of Microbial Biotransformation of Isoflavonoids and Related Compounds
MicroorganismSubstrateKey TransformationProduct(s)Source
Bacillus subtilis Roh-1DaidzeinHydroxylation, Methoxylation6,7-ortho-dihydroxyisoflavone, 7,8-ortho-dihydroxyisoflavone, 3',4'-ortho-dihydroxyisoflavone, Glycitein mdpi.com
Recombinant E. coli (expressing BphA/BphB)7-HydroxyisoflavoneHydroxylation7,3',4'-trihydroxyisoflavone nih.gov
Recombinant E. coli (expressing BphA)DaidzeinHydroxylation7,2',4'-trihydroxyisoflavone nih.gov
Isaria fumosorosea KCH J28-Bromo-6-chloroflavanoneReduction, Glycosylation8-bromo-6-chloroflavan-4-ol 4′-O-β-D-(4″-O-methyl)-glucopyranoside mdpi.com

Enzyme-Catalyzed Reactions in Vitro

The use of isolated enzymes in in vitro systems offers a powerful tool for organic synthesis, providing exceptional levels of selectivity under mild reaction conditions. mdpi.com This approach avoids the complexities of working with whole cells, such as competing metabolic pathways and difficult product purification. mdpi.com In the context of flavonoid synthesis, enzyme-catalyzed reactions can shorten synthetic routes by eliminating the need for protective groups and can be combined into multi-step cascades to build complex molecules from simple precursors. nih.govmdpi.com

Enzymatic reactions have been pivotal in the industrial-scale synthesis of complex pharmaceutical compounds. mdpi.com The principles from these advanced applications, such as the synthesis of islatravir using a cascade of five engineered enzymes, demonstrate the potential for producing complex molecules like isoflavonoids. nih.govdrughunter.com Such cascades can overcome unfavorable equilibria and avoid the isolation of unstable intermediates. nih.gov

For the synthesis of this compound and its analogues, several classes of enzymes are particularly relevant:

Reductases: The conversion of an isoflavone to an isoflavan (B600510), such as the formation of this compound from its corresponding isoflavone, involves the reduction of a double bond and a carbonyl group. Ketoreductases (KRs) are well-known for their ability to perform highly stereo- and regioselective reductions of ketones. rsc.org A chemoenzymatic strategy could employ a specific reductase to produce the desired (R)- or (S)-enantiomer of this compound with high purity. rsc.org

Oxygenases: Enzymes like dioxygenases and cytochrome P450 monooxygenases can introduce hydroxyl groups at specific positions on the aromatic rings of the isoflavonoid scaffold, a key step in creating the substitution patterns found in many natural products. nih.gov

Lipases: These enzymes are widely used for the regioselective acylation and deacylation of hydroxyl groups. mdpi.com In flavonoid synthesis, a lipase (B570770) could be used to selectively acetylate one hydroxyl group over others, facilitating subsequent chemical modifications. mdpi.com

Glycosyltransferases: These enzymes can attach sugar units to the flavonoid core in a highly specific manner, offering a route to novel glycosides that may have enhanced bioactivity or solubility. nih.gov

The development of these in vitro enzymatic systems often involves protein engineering to optimize enzymes for non-natural substrates and improve their stability and efficiency, expanding the toolkit for the chemoenzymatic synthesis of valuable compounds. mdpi.comdrughunter.com

Table 2: Relevant Enzyme Classes for In Vitro Synthesis of this compound and Analogues
Enzyme ClassReaction CatalyzedPotential Application in this compound SynthesisSource
Ketoreductases (KRs) / ReductasesStereoselective reduction of ketones and double bondsConversion of an isoflavone precursor to stereochemically pure (R)-mucronulatol rsc.org
Oxygenases (e.g., Dioxygenases)Regiospecific hydroxylation of aromatic ringsIntroduction of hydroxyl groups at specific positions on the isoflavan core nih.gov
LipasesRegioselective acylation/deacylationSelective protection or modification of hydroxyl groups mdpi.com
GlycosyltransferasesAttachment of sugar moieties (Glycosylation)Creation of this compound glycosides to enhance bioactivity or solubility nih.gov
Thioesterases (TE)Macrocyclization of linear precursorsWhile not directly applicable to this compound, demonstrates enzyme use for complex ring formation in polyketide/peptide synthesis beilstein-journals.org

Pharmacological Mechanisms and Cellular Biology of Mucronulatol

Mechanisms of Action at the Molecular and Cellular Level

The anticancer activities of Mucronulatol are attributed to its ability to modulate several critical cellular processes. researchgate.netnih.gov These include the regulation of the cell cycle, inhibition of topoisomerase activity, alteration of gene expression, and interference with tyrosine kinase signaling. researchgate.netbioinformation.net

Cell Cycle Regulation and Interference with Cell Cycle Machinery

This compound exerts a significant impact on the cell cycle of cancer cells, leading to a general reduction in all phases of the cycle. researchgate.netbiocrick.com This interference with the cell cycle machinery is a key component of its cytotoxic effects. researchgate.netnih.gov

Studies have shown that this compound alters the expression of crucial cell cycle regulatory proteins. researchgate.netbiocrick.com Specifically, it upregulates the expression of the cyclin-dependent kinase inhibitors (CDKIs) p21(Cip1) and p27(Kip1). researchgate.netsemanticscholar.org Concurrently, it downregulates the levels of Cyclin E and Cyclin-Dependent Kinase 4 (CDK4) in a dose-dependent manner. researchgate.netbiocrick.com The proteins p21 and p27 act as brakes on cell cycle progression, and their induction by this compound contributes to cell cycle arrest. Conversely, Cyclin E and CDK4 are essential for the G1/S phase transition, and their reduction further halts cell proliferation. creativebiolabs.net

Table 1: Effect of this compound on Cell Cycle Regulator Proteins

ProteinEffect of this compoundFunction
p21(Cip1)Upregulation researchgate.netsemanticscholar.orgCyclin-dependent kinase inhibitor, induces cell cycle arrest. creativebiolabs.net
p27(Kip1)Upregulation researchgate.netsemanticscholar.orgCyclin-dependent kinase inhibitor, controls G1 progression. creativebiolabs.net
Cyclin EDownregulation researchgate.netsemanticscholar.orgPromotes G1/S phase transition. creativebiolabs.net
CDK4Downregulation researchgate.netsemanticscholar.orgComplexes with Cyclin D to drive G1 phase progression. creativebiolabs.net

A notable consequence of this compound treatment is the significant increase in the apoptotic sub-G1 cell population. researchgate.netnih.gov This sub-G1 peak, observed in flow cytometry analysis, is indicative of cells undergoing apoptosis, a form of programmed cell death characterized by DNA fragmentation. qmul.ac.ukarchivesofmedicalscience.com The appearance of this population demonstrates this compound's ability to trigger apoptotic pathways in cancer cells. researchgate.net

Modulation of Cell Cycle Regulator Proteins (e.g., p21(Cip1), p27(Kip1), Cyclin E, CDK4)

Effects on Topoisomerase Activity (e.g., Topoisomerase II-I+/-/I(2))

This compound has been found to affect the expression of topoisomerases, which are enzymes that control the topological states of DNA. researchgate.netuniprot.org While it does not appear to affect Topoisomerase I, it does cause an altered expression of Topoisomerase II isoforms. researchgate.netbiocrick.com Topoisomerase II enzymes are critical for DNA replication and chromosome segregation, and their inhibition can lead to catastrophic DNA damage and cell death. uniprot.orgnih.gov

Alteration of Gene Expression Patterns (e.g., Topoisomerase I, Thymidylate Synthase, EGF Receptor, c-myc)

Further investigation into the molecular effects of this compound has revealed its ability to alter the expression patterns of several genes crucial for cancer cell survival and proliferation. researchgate.netbiocrick.com In HCT8 colon carcinoma cells, treatment with this compound was sufficient to change the expression of genes including Topoisomerase I, Thymidylate Synthase, EGF Receptor, and the proto-oncogene c-myc. researchgate.netbiocrick.com The alteration of gene expression is a significant mechanism by which environmental factors can influence cellular function and can contribute to the development or progression of diseases like cancer. weforum.orgunclineberger.org

Interference with Tyrosine Kinase Signaling Pathways (e.g., VEGFR2, PDGFRβ)

This compound has been identified as a potential inhibitor of key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels that is critical for tumor growth and metastasis. bioinformation.netcapes.gov.brnih.gov Molecular docking studies have suggested that this compound can interfere with the signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). bioinformation.netcapes.gov.brscispace.com These receptors are crucial mediators of signal transduction that lead to cell proliferation, differentiation, and migration. medsci.orgucsf.edunih.gov By inhibiting these pathways, this compound may block the signaling cascades that promote the growth and survival of cancer cells. bioinformation.netnih.govgenome.jp

Modulation of β-Catenin Pathway

This compound has been identified as a modulator of the Wnt/β-catenin signaling pathway, a crucial cascade involved in cell proliferation, differentiation, and apoptosis. wjgnet.comnih.govdovepress.com The dysregulation of this pathway is a known contributor to the progression of various cancers. mdpi.com Without a Wnt signal, β-catenin is targeted for degradation by a destruction complex, keeping its cytoplasmic levels low. mdpi.com When the pathway is activated, β-catenin accumulates, translocates to the nucleus, and activates target gene transcription. dovepress.com

Research indicates that certain natural compounds can modulate this pathway by targeting its key components. mdpi.com For instance, some compounds can downregulate the expression of β-catenin and its downstream targets, such as c-Myc and cyclin D1, which are critical for cell cycle progression. mdpi.com This modulation can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. While the precise interactions of this compound with all components of the β-catenin pathway are a subject of ongoing research, its ability to influence this signaling cascade is a significant aspect of its pharmacological profile.

Below is a generalized table of the effects of β-catenin pathway modulation by inhibitors.

Target ProteinEffect of Pathway InhibitionPotential Cellular Consequence
β-Catenin Downregulation of protein levels/nuclear translocationInhibition of Wnt/β-catenin signaling
c-Myc Decreased expressionInhibition of cell proliferation
Cyclin D1 Decreased expressionCell cycle arrest

Cyclooxygenase (COX) Inhibition

This compound has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.netias.ac.inchemfaces.com COX enzymes, which include isoforms COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, potent inflammatory mediators. nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. wikipedia.org

Studies have evaluated this compound for its ability to inhibit both COX-1 and COX-2. ias.ac.in This dual inhibition profile contributes to its potential anti-inflammatory properties. By blocking the synthesis of prostaglandins, this compound can interfere with the inflammatory cascade. researchgate.netnih.gov

Receptor Binding and Ligand-Target Interactions

Molecular Docking Studies of this compound with Protein Targets

Molecular docking is a computational technique used to predict how a small molecule like this compound binds to a protein target at the atomic level. This method helps identify the preferred binding orientation and affinity, providing insights into the biochemical processes the molecule may influence.

Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These studies predict the binding energy and interactions between this compound and the active sites of these receptor tyrosine kinases. For example, one study reported a high fit score for this compound, suggesting it could be a valuable tyrosine kinase inhibitor. Such computational analyses are crucial for screening potential drug candidates and understanding their mechanism of action before moving to more intensive experimental validation.

The table below summarizes findings from molecular docking studies involving this compound and related compounds with key protein targets.

CompoundProtein TargetPredicted Binding Energy (ΔG, kcal/mol)Key Interacting Residues
This compoundVEGFR2Not explicitly stated, but had the highest fit score of 3.196 in one study. Not specified
This compoundPDGFRβNot explicitly statedNot specified
Indigocarpan (related bioflavanoid)VEGFR2-7.04 Not specified
Indigocarpan (related bioflavanoid)PDGFRβ-4.82 Not specified

Structural Stability and Dynamics of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are computational methods that provide detailed information on the motion and flexibility of proteins and their complexes with ligands over time. This technique complements the static view from molecular docking by showing how the ligand-protein complex behaves in a simulated physiological environment, assessing its stability and conformational changes.

While specific MD simulation studies focusing exclusively on the this compound-protein complex are not detailed in the provided search results, the application of this technique is standard practice for validating docking results and understanding the dynamics of binding. MD simulations can confirm if a ligand remains stably bound to the protein's active site and characterize the network of interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex's integrity.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Identification of Key Pharmacophores for Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for determining how the chemical structure of a compound relates to its biological activity. By analyzing the SAR, scientists can identify the key chemical features, or pharmacophores, responsible for a molecule's therapeutic effects. A pharmacophore is an abstract concept representing the common molecular interaction features shared by a set of active molecules.

Influence of Hydroxyl Group Positions on Activity

While direct comparative studies on this compound analogs with systematically altered hydroxyl and methoxy (B1213986) group positions are not extensively documented in the available literature, the broader field of isoflavonoid (B1168493) and flavonoid research provides significant insights into the structure-activity relationships (SAR) that likely govern this compound's bioactivity. The specific arrangement of a hydroxyl group at the 7-position and a 3'-hydroxy-2',4'-dimethoxy pattern on the B-ring of this compound is critical to its pharmacological profile.

General SAR principles for isoflavonoids indicate that the number and position of hydroxyl groups are key determinants of their biological effects, including antioxidant and cytotoxic activities. For instance, the presence of hydroxyl groups, particularly on the B-ring, is often correlated with increased antioxidant capacity. The 4'-hydroxyl group, in particular, has been highlighted as being of utmost importance for the antioxidant activity of isoflavones.

In the context of cytotoxicity, the substitution patterns on both A and B rings play a crucial role. A study on flavone (B191248) and isoflavone (B191592) derivatives revealed that their cytotoxic effects against HeLa cells were significantly influenced by quantum-chemical factors related to their molecular structure. The presence of methoxy groups can also modulate activity; in some cases, methoxylation can decrease antioxidant activity compared to the corresponding hydroxylated flavonoids. However, methoxy groups at certain positions can contribute positively to other biological activities, such as the inhibition of P-glycoprotein. The interplay between hydroxyl and methoxy groups, as seen in this compound, likely results in a finely tuned biological activity profile.

The following table summarizes the general influence of hydroxyl and methoxy group substitutions on the activity of isoflavonoids, which can be used to infer the contributions of these groups in this compound.

Substitution General Influence on Isoflavonoid Activity Reference
4'-Hydroxyl group on B-ringCrucial for high antioxidant activity.
5-Hydroxyl group on A-ringModerately important for antioxidant activity.
7-Hydroxyl group on A-ringOf little significance for antioxidant activity.
Methoxy groupsCan decrease antioxidant activity compared to hydroxyl groups. May play a role in other activities like P-glycoprotein inhibition.
Hydroxyl groups on B-ringGenerally increase antioxidant activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no QSAR models developed specifically for this compound have been identified in the reviewed literature, QSAR studies on broader classes of isoflavonoids and flavonoids provide a framework for understanding the structural determinants of its cytotoxicity.

A QSAR study on a series of 32 flavone and isoflavone derivatives against the HeLa cancer cell line demonstrated that cytotoxic activity could be successfully predicted using a model based on quantum-chemical descriptors. The most significant factors identified were the energy of the lowest unoccupied molecular orbital (ELUMO) and the net charges on the C6 atom of the aromatic ring (QC6). This suggests that the electronic properties of the isoflavonoid scaffold are critical for its interaction with biological targets and subsequent cytotoxic effects.

A study investigating the cytotoxic constituents of Brazilian red propolis, which included this compound, highlighted the potent activity of this compound against specific cancer cell lines. The reported IC₅₀ values for this compound against murine Lewis lung carcinoma (LLC) and human lung A549 adenocarcinoma cell lines were 8.38 µM and 9.9 µM, respectively. These findings underscore this compound as a promising candidate for further investigation and potential development as an anticancer agent.

The table below presents the reported cytotoxic activity of this compound against different cancer cell lines.

Cell LineIC₅₀ (µM)Reference
Murine Lewis Lung Carcinoma (LLC)8.38
Human Lung A549 Adenocarcinoma9.9

Advanced Analytical and Computational Methodologies in Mucronulatol Research

Chromatographic and Spectrometric Techniques for Research Quantification and Characterization

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation, purification, and quantification of mucronulatol from various natural sources. Reverse-phase HPLC (RP-HPLC) is commonly employed, often as part of the final purification steps to yield highly pure this compound for biological assays and structural analysis.

For instance, a semi-preparative HPLC system equipped with a C18 column is effective for the purification of this compound. The separation process is typically monitored using a Diode Array Detector (DAD), which allows for the detection of the compound at specific wavelengths, such as 254, 272, and 366 nm. The choice of mobile phase is critical for achieving optimal separation. A common approach involves a gradient elution system, for example, using a mixture of solvent A (like 1% formic acid in water) and solvent B (acetonitrile). The gradient can be programmed to increase the proportion of solvent B over time, ensuring the effective separation of this compound from other co-occurring compounds. The flow rate is typically maintained around 1 mL/min.

The purity and quantification of the isolated this compound can be confirmed by analytical HPLC, often achieving a purity of over 95%.

Table 1: HPLC Parameters for this compound Analysis

Parameter Details
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., Shim-pack VP-ODS, Supelco)
Mobile Phase Gradient elution with aqueous and organic solvents (e.g., water with formic acid and acetonitrile)
Detector Diode Array Detector (DAD)
Detection Wavelengths 254, 272, 366 nm
Flow Rate Typically 1 mL/min

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the identification and characterization of this compound in complex mixtures, such as plant extracts and propolis. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In LC-MS/MS analysis, this compound has been identified in various natural sources, including Brazilian red propolis and the root extract of Clitoria ternatea. The technique allows for the tentative identification of this compound based on its retention time and mass-to-charge ratio (m/z) of the molecular ion. For example, in the analysis of propolis extracts, this compound was identified with a retention time of 12.62 minutes and a molecular formula of C17H18O5.

The use of high-resolution mass spectrometry (HR-MS) coupled with LC, such as in HR-LC-MS, provides highly accurate mass data, which aids in the unambiguous identification of compounds. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UPLC-MS) offers even faster analysis times and better resolution. Electrospray ionization (ESI) is a commonly used ionization source for the analysis of isoflavonoids like this compound, often in negative or positive ion mode.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of phytochemicals, including isoflavonoids like this compound. However, due to the low volatility and polar nature of this compound, a derivatization step is typically required before GC-MS analysis. This process converts the non-volatile compound into a more volatile derivative suitable for gas chromatography.

The most common derivatization method for isoflavonoids is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This is often achieved by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), sometimes with the addition of a catalyst such as trimethylchlorosilane (TMCS).

Once derivatized, the sample is injected into the GC-MS system. The components are separated based on their boiling points and polarity on a capillary column (e.g., HP-5MS). The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that can be used for identification by comparing it to spectral libraries. GC-MS has been successfully used to identify this compound in extracts of Robinia pseudoacacia.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of this compound. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments are performed to confirm the molecular structure.

The ¹H NMR spectrum of this compound provides information about the number and types of protons and their neighboring environments. For example, the spectrum will show characteristic signals for aromatic protons, methoxy (B1213986) groups, and the aliphatic protons of the isoflavan (B600510) core. The ¹³C NMR spectrum reveals the number of carbon atoms and their chemical environments.

2D NMR experiments are crucial for establishing the connectivity between atoms. For instance, Heteronuclear Multiple Bond Correlation (HMBC) spectra show correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the carbon skeleton and confirming the positions of substituents like hydroxyl and methoxy groups. The structural confirmation of this compound isolated from various sources, such as Dalbergia cochinchinensis and Lessertia frutescens, has been achieved through detailed NMR analysis.

In Silico Approaches and Chemoinformatics

Pharmacophore Modeling and Virtual Screening

In silico methods, including pharmacophore modeling and virtual screening, are increasingly used to investigate the potential biological activities of natural products like this compound. These computational techniques allow for the rapid screening of large compound libraries against biological targets and can predict potential drug-target interactions.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. This model can then be used to search databases for other compounds that fit the pharmacophore, a process known as virtual screening.

Several in silico studies have explored the potential of this compound as an inhibitor of various enzymes and receptors. For example, molecular docking studies, a form of virtual screening, have investigated the binding of this compound to targets like vascular endothelial growth factor receptor 2 (VEGFR2) and platelet-derived growth factor receptor β (PDGFRβ), which are implicated in angiogenesis. In one study, this compound showed a high fit score for VEGFR2, suggesting it could be a potential inhibitor. Other research has used pharmacophore-based virtual screening to identify this compound as a potential inhibitor of β-catenin, a target in non-small cell lung cancer. These computational approaches provide valuable insights into the possible mechanisms of action of this compound and guide further experimental validation.

Table 2: In Silico Studies on this compound

Study Type Target Findings/Predictions
Molecular Docking VEGFR2, PDGFRβ This compound showed a high fit score for VEGFR2, suggesting potential anti-angiogenic activity.
Pharmacophore Modeling & Virtual Screening β-catenin Identified this compound as a potential inhibitor with a favorable Glide score and binding affinity.
Molecular Docking Matrix Metalloproteinases (MMP2 & MMP9) Investigated as a potential anti-metastatic agent.

Target Identification and Active Site Prediction

A fundamental step in understanding the pharmacological potential of a compound like this compound is the identification of its molecular targets. Cheminformatics tools such as the PharmMapper server are employed for this purpose. This server utilizes a reverse pharmacophore mapping approach, screening a given small molecule against a database of potential protein targets to predict likely interactions. Through such methods, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, has been identified as a significant potential target for this compound. In one study, this compound achieved the highest fit score among several tested compounds, suggesting a strong potential for interaction with VEGFR2.

Once a potential target protein is identified, the next step is to locate the specific binding site, or active site. The Computed Atlas of Surface Topography of Proteins (CASTp) server is a widely used tool for this task. CASTp identifies and measures all feasible pockets and cavities on a protein's surface, with the primary pocket often representing the most biologically favorable active site for docking studies. This precise identification is critical for subsequent molecular docking and dynamics simulations to model the binding interaction accurately.

Computational Prediction of Biological Activities (e.g., PASS prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates a compound's biological activity profile based solely on its two-dimensional structural formula. This allows for early-stage screening of potential pharmacological effects, mechanisms of action, and even toxic effects before a compound is synthesized or tested in a lab. The PASS algorithm compares the structure of the input molecule with a vast database of over 1.6 million compounds with known biological activities.

The output is a list of probable activities, each with two key probabilities (Table 1):

Pa (Probability to be active): The likelihood that the compound exhibits a particular activity.

Pi (Probability to be inactive): The likelihood that the compound is inactive for that activity.

If a compound's Pa value is greater than its Pi value, the activity is considered probable. This approach has been used to predict the biological activities of metabolites from natural sources, including compounds like this compound, providing a broad spectrum of potential therapeutic applications to explore.

Table 1: Interpreting PASS Prediction Scores

Pa vs. Pi Relationship Interpretation Potential Action
Pa > 0.7 High probability of exhibiting the activity in experiments. The molecule is likely very similar to well-known pharmaceutical agents.Can be considered a candidate for further study.
0.5 < Pa < 0.7 Moderate probability of exhibiting the activity. The molecule is less similar to known agents, suggesting a potentially novel chemical entity.Worthy of experimental testing.
Pa < 0.5 Low probability of exhibiting the activity.May not be a primary focus for this specific activity.
This table is a generalized interpretation based on the principles of PASS prediction.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of a compound binding to its target, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the protein-ligand complex over time. MD simulations calculate the trajectory of atoms and molecules, providing deep insights into the binding process at an atomistic level.

These simulations are crucial for:

Validating Docking Poses: Confirming that the binding mode predicted by docking is stable.

Understanding Conformational Changes: Observing how the protein's structure adapts to accommodate the ligand.

Calculating Binding Free Energy: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to quantify the strength of the interaction.

In the context of this compound, while specific MD simulation studies are not widely published, the initial docking results showing a high affinity for VEGFR2 make it a prime candidate for such analysis. MD simulations could elucidate the specific amino acid interactions that stabilize this compound in the VEGFR2 binding pocket and explain the mechanism of its potential inhibitory activity.

Network Pharmacology Approaches to Map Pharmacological Space

Network pharmacology is an emerging discipline that analyzes the complex relationships between drugs, targets, and diseases from a holistic network perspective. This approach is particularly valuable for understanding the mechanisms of traditional medicines, which often contain multiple active compounds acting on numerous targets.

This compound has been identified as a key active compound in medicinal plants like Astragalus membranaceus (Huangqi) through network pharmacology studies. These analyses construct "compound-target-disease" networks to visualize and predict how constituents of an herbal formula work together. For instance, studies have used this approach to predict the targets of this compound and other flavonoids in the context of treating conditions like endometrial cancer and castration-resistant prostate cancer. This methodology helps to map the broader pharmacological space of this compound, suggesting it may act on multiple pathways and targets, including TP53, MAPK1, and AKT1, contributing to a synergistic therapeutic effect.

Cell-Based Assays and Biomarker Discovery in Preclinical Research

Following computational predictions, preclinical research relies on cell-based assays to experimentally validate the biological effects of a compound. These in vitro tests are essential for confirming the therapeutic potential of this compound and discovering biomarkers associated with its activity.

Cell Viability and Proliferation Assays (e.g., SRB, MTT)

Cell viability and proliferation assays are fundamental tools for assessing the cytotoxic potential of a new compound against cancer cells. The Sulforhodamine B (SRB) and MTT assays are two of the most common colorimetric methods used.

MTT Assay: Measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product, which is then measured.

SRB Assay: Measures total cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is directly proportional to the cell number. The SRB assay is often favored for large-scale drug screening due to its stability and sensitivity.

Research on this compound has utilized the SRB assay to determine its cytotoxic effects on various human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was calculated from these assays. Studies showed that this compound exhibited significant cytotoxicity in certain cancer cell lines.

Table 2: Cytotoxicity of this compound in a Human Colon Carcinoma Cell Line

Cell Line Assay Used IC₅₀ Value (µg/mL)
HCT8 (Colon)SRB Assay2.7 - 10.2
Data sourced from a study on the cytotoxic effects of this compound.

Flow Cytometry for Cell Cycle Analysis

To understand how a compound inhibits cell proliferation, researchers analyze its effect on the cell cycle. Flow cytometry is a powerful technique for this purpose. Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. As cells pass one-by-one through a laser beam, the fluorescence intensity is measured. Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, flow cytometry can generate a histogram showing the distribution of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Studies on this compound have employed flow cytometry (specifically, FACS-based analysis combining propidium iodide staining) to investigate its mechanism of action. The key findings include:

A significant increase in the sub-G1 population, which is indicative of apoptosis (programmed cell death).

A general reduction across all other phases of the cell cycle.

An upregulation of the cell cycle inhibitor proteins p21(Cip1) and p27(Kip1), and a downregulation of cyclin E and CDK4, which are crucial for cell cycle progression.

These results strongly indicate that this compound exerts its cytotoxic effects by interfering with the cell cycle machinery, leading to cell cycle arrest and apoptosis.

Immunoblotting for Protein Expression Analysis (e.g., Western Blotting)

Immunoblotting, particularly Western blotting, is a pivotal technique for investigating the effects of bioactive compounds on protein expression within cells. This method allows researchers to detect and quantify specific proteins from a complex mixture, providing critical insights into cellular mechanisms of action. In the context of this compound research, Western blotting has been employed to elucidate how the compound influences key proteins involved in cell cycle regulation.

Research has demonstrated that this compound treatment of cancer cell lines leads to distinct changes in the expression levels of several crucial cell cycle regulator proteins. Specifically, studies using human colon carcinoma (HCT8) cells revealed that this compound exposure results in a concentration-dependent up-regulation of the cyclin-dependent kinase inhibitors p21(Cip1) and p27(Kip1). Concurrently, a down-regulation of Cyclin E and Cyclin-Dependent Kinase 4 (CDK4) was observed. These findings suggest that this compound interferes with the cell cycle machinery.

Furthermore, the impact of this compound on topoisomerase protein levels has been analyzed. While no significant effect was noted on topoisomerase I protein expression, an altered expression of topoisomerase IIα was detected in HCT8 wildtype cells following a 24-hour exposure to increasing concentrations of this compound. These protein-level analyses are fundamental in characterizing the cytotoxic mechanisms of this compound.

Table 1: Effect of this compound on Protein Expression in HCT8 Cells as Determined by Immunoblotting

ProteinChange in ExpressionFunction
p21(Cip1)Up-regulatedCyclin-dependent kinase inhibitor, cell cycle arrest
p27(Kip1)Up-regulatedCyclin-dependent kinase inhibitor, cell cycle arrest
Cyclin EDown-regulatedRegulates G1/S phase transition
CDK4Down-regulatedKinase involved in G1 phase progression
Topoisomerase INo effect observedRelaxes DNA torque during transcription/replication
Topoisomerase IIαAltered expressionManages DNA tangles and supercoils

Data sourced from studies on human colon carcinoma cells.

RT-PCR for Gene Expression Studies

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to assess gene expression by measuring the levels of messenger RNA (mRNA). This method allows for the detection and quantification of gene transcription, providing insights into how a compound like this compound can modulate cellular pathways at the genetic level.

Studies utilizing RT-PCR have shown that this compound can significantly alter the expression pattern of various genes in cancer cells. In an investigation involving HCT8 colon carcinoma cells, treatment with this compound at a concentration equivalent to twice its half-maximal inhibitory concentration (IC50) was sufficient to modify the transcription of several key genes. The analysis revealed changes in the expression of genes critical for cell proliferation, DNA replication, and signaling pathways.

The specific genes found to be affected by this compound include topoisomerase I, thymidylate synthase, epidermal growth factor receptor (EGF receptor), and the proto-oncogene c-myc. The repression of gene expression for thymidylate synthase and the EGF receptor by this compound points towards its potential to disrupt DNA synthesis and cell growth signaling. These findings from gene expression studies complement the data from protein analysis, contributing to a more comprehensive understanding of this compound's biological activity.

Table 2: Effect of this compound on Gene Expression in HCT8 Cells as Determined by RT-PCR

GeneChange in ExpressionGene Function
Topoisomerase IAlteredEncodes Topoisomerase I protein
Thymidylate SynthaseAltered (Repressed)Encodes an enzyme crucial for DNA synthesis
EGF ReceptorAltered (Repressed)Encodes a receptor involved in cell growth signaling
c-mycAlteredEncodes a transcription factor regulating cell proliferation

Data sourced from studies on human colon carcinoma cells.

Future Directions and Emerging Research Avenues for Mucronulatol

Exploration of Novel Biological Activities beyond Current Findings

While mucronulatol has demonstrated notable cytotoxic effects against various cancer cell lines, its full therapeutic potential may extend beyond oncology. Future research should explore a wider range of biological activities. Investigations into its potential as an antimicrobial, antiparasitic, and immunomodulatory agent are warranted. For instance, studies on Brazilian red propolis, which contains this compound, have indicated antimicrobial and antiparasitic properties.

Furthermore, the anti-inflammatory properties of this compound, suggested by its presence in propolis used in traditional medicine for inflammatory conditions, should be systematically evaluated. Research could focus on its effects on key inflammatory pathways and its potential application in chronic inflammatory diseases. Additionally, exploring its effects on metabolic disorders, such as diabetes, could be a promising avenue, given that some related flavonoids have shown hypoglycemic effects.

Table 1: Potential Novel Biological Activities for this compound

Biological ActivityRationalePotential Research Focus
Antimicrobial Present in propolis with known antimicrobial properties. Screening against a broad spectrum of bacteria and fungi; mechanistic studies on microbial inhibition.
Antiparasitic Red propolis extracts containing this compound show activity against parasites like Trypanosoma brucei. In vitro and in vivo studies against various parasites; identification of parasitic targets.
Immunomodulatory Propolis has been reported to have immunomodulatory effects. Investigation of effects on cytokine production, immune cell proliferation, and signaling pathways.
Anti-inflammatory Traditionally used for inflammatory conditions; related compounds show anti-inflammatory activity. Evaluation of effects on inflammatory markers and pathways like NF-κB.
Metabolic Regulation Some flavonoids exhibit hypoglycemic effects. Studies on glucose metabolism, insulin (B600854) sensitivity, and related signaling pathways.

Development of Advanced Synthetic Routes for Complex Analogues

To fully explore the structure-activity relationship of this compound and enhance its therapeutic properties, the development of advanced synthetic routes is crucial. These routes would enable the synthesis of complex analogues with modified functional groups. Future research should focus on creating stereoselective and efficient total synthesis methods. This would not only provide a reliable source of this compound for further studies but also facilitate the generation of a library of derivatives. By systematically altering the substitution patterns on the aromatic rings and modifying the core structure, it may be possible to develop analogues with improved potency, selectivity, and pharmacokinetic profiles.

Mechanistic Elucidation of Underexplored Cellular Pathways

Current research indicates that this compound exerts its cytotoxic effects by interfering with the cell cycle machinery, including the upregulation of p21(Cip1) and p27(Kip1) and the downregulation of cyclin E and CDK4. It also alters the expression of genes such as topoisomerase I, thymidylate synthase, EGF receptor, and c-myc. However, the precise molecular targets and the full spectrum of cellular pathways modulated by this compound remain to be fully elucidated.

Future studies should delve deeper into its mechanism of action. Investigating its impact on other critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, could provide valuable insights. Research has suggested a potential link to the β-catenin pathway. Furthermore, exploring its potential to induce different forms of cell death, such as apoptosis, and identifying the key molecular players involved is essential. Understanding how this compound interacts with specific cellular components will be critical for its development as a therapeutic agent.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a comprehensive, unbiased understanding of the cellular response to this compound, the integration of "omics" technologies is a promising approach.

Proteomics: This can identify the full range of proteins whose expression levels or post-translational modifications are altered by this compound treatment. This could reveal novel protein targets and affected pathways that are not discovered through hypothesis-driven research.

Metabolomics: By analyzing the global changes in the cellular metabolome, researchers can understand how this compound impacts cellular metabolism. This could uncover metabolic vulnerabilities in cancer cells that can be exploited for therapeutic purposes. For example, metabolomic studies have been used to understand the chemical defenses of cereals against pathogens, a field that could provide methodological insights.

The integration of these omics datasets can provide a systems-level view of the drug's mechanism of action and facilitate the identification of biomarkers for predicting treatment response.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be powerful tools in the study of this compound. These computational approaches can be applied in several ways:

Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of novel this compound analogues, helping to prioritize the synthesis of the most promising compounds. These models use molecular descriptors to correlate chemical structures with their biological effects.

Target Identification: AI algorithms can analyze large biological datasets to identify potential molecular targets for this compound.

In Silico Screening: Virtual screening of large compound libraries can identify other molecules with similar properties to this compound, potentially leading to the discovery of new therapeutic agents.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogues can help to identify candidates with favorable drug-like properties early in the discovery process.

By leveraging AI and ML, the process of developing this compound-based therapies can be significantly accelerated and made more efficient.

Table 2: Applications of AI/ML in this compound Research

ApplicationDescriptionPotential Impact
Bioactivity Prediction Using ML models to predict the biological effects of new this compound derivatives. Prioritizes synthesis of the most promising compounds, saving time and resources.
Target Identification Employing AI to analyze biological data and identify potential molecular targets. Uncovers novel mechanisms of action and therapeutic opportunities.
Virtual Screening Computationally screening large libraries for compounds with similar properties. Expands the chemical space for potential drug candidates.
ADMET Prediction Predicting the pharmacokinetic and toxicity profiles of compounds. Identifies candidates with better drug-like properties early in development.

Investigative Studies on Ecological Roles and Interactions of this compound

This compound is a natural product found in plants and propolis. Understanding its ecological roles can provide insights into its biological activities and potential applications. Plants produce a vast array of secondary metabolites for defense against herbivores and pathogens, as well as for communication with other organisms.

Future research should investigate the ecological functions of this compound. This could involve studying its role in plant-pathogen interactions, where it may act as a phytoalexin, an antimicrobial compound produced by plants in response to infection. Investigating its presence and concentration in different plant species and in response to various environmental stressors could shed light on its natural functions. This knowledge could not only enhance our understanding of chemical ecology but also guide the discovery of new, ecologically inspired applications for this compound.

Q & A

Q. How is mucronulatol identified and characterized in plant sources?

this compound is identified through phytochemical screening of plant extracts (e.g., Robinia pseudoacacia, Brazilian red propolis) using ethanol or methanol extraction, followed by chromatographic separation (e.g., RP-HPLC) and spectral analysis (NMR, mass spectrometry). Key markers include its isoflavan structure (C₁₇H₁₈O₅) and distinct ¹³C NMR resonances .

Q. What are standard protocols for isolating this compound from natural products?

Isolation typically involves:

  • Ethanol extraction of plant material (e.g., heartwood, roots).
  • Fractionation guided by bioactivity assays (e.g., brine shrimp lethality test).
  • Purification via silica gel chromatography or preparative HPLC, with purity confirmed by HPLC-UV/ELSD .

Q. Which in vitro assays are commonly used to assess this compound’s bioactivity?

  • Cytotoxicity : Sulforhodamine B (SRB) assay or MTT assay (IC₅₀ values range: 6.74–10.2 μM in lung and colon cancer lines) .
  • Enzyme inhibition : α-glucosidase inhibition assays (IC₅₀: 3.52 mM in yeast models) .
  • Binding affinity : Molecular docking against targets like β-catenin (Glide score: -4.748 kcal/mol) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s cytotoxic effects?

this compound disrupts cell cycle progression by upregulating p21/Cip1 and p27/Kip1 while downregulating cyclin E and CDK4. It induces apoptosis (sub-G1 population increase) and alters expression of oncogenes (e.g., c-myc) and drug-resistance markers (e.g., MDR1). No direct topoisomerase I inhibition is observed .

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Validate assay conditions : Standardize protocols (e.g., SRB vs. MTT, exposure duration).
  • Account for cell line variability : Compare results across models (e.g., HCT8 colon vs. A549 lung cancer).
  • Control for purity : Confirm compound stability and purity via HPLC .

Q. What experimental designs are optimal for studying this compound in drug-resistant cancers?

  • Use isogenic cell pairs (e.g., MDR1+/MDR3+ vs. wildtype) to assess resistance mechanisms.
  • Combine this compound with chemotherapeutics (e.g., 5-fluorouracil) to evaluate synergism.
  • Perform transcriptomics (RT-PCR) to map gene expression changes (e.g., thymidylate synthase, EGFR) .

Q. What computational strategies predict this compound’s multi-target interactions?

  • Pharmacophore modeling : Identify structural motifs critical for β-catenin inhibition.
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes (e.g., VEGFR2, PDGFRβ).
  • ADMET profiling : Predict pharmacokinetics using tools like SwissADME .

Q. How can in vitro findings be translated to in vivo models effectively?

  • Prioritize compounds with low cytotoxicity in non-cancerous cell lines.
  • Use pharmacokinetic studies to optimize dosing (e.g., bioavailability, half-life).
  • Adopt NIH guidelines for preclinical reproducibility: detail animal models, statistical methods, and raw data sharing .

Methodological Considerations Table

Aspect Recommendations References
Cell cycle analysis Combine propidium iodide staining with 5-bromo-2'-deoxyuridine incorporation.
Statistical rigor Report exact p-values, avoid "significant" without thresholds, justify n-values.
Data transparency Share raw cytotoxicity data, docking parameters, and spectral files in repositories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.